molecular formula C22H30N2O4S2 B2726080 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922022-44-4

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2726080
CAS No.: 922022-44-4
M. Wt: 450.61
InChI Key: KFXZGYZVHCOCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a thiophene-sulfonamide moiety. Its structure includes an isopentyl side chain, ethyl substituent, and two methyl groups at the 3,3-positions of the oxazepine ring. This compound shares structural motifs with pharmacologically active molecules, particularly in antimicrobial and anti-inflammatory agents . Structural elucidation techniques such as NMR and UV spectroscopy (as applied in ) would be critical for confirming its configuration .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-6-17-8-10-20(29-17)30(26,27)23-16-7-9-18-19(13-16)28-14-22(4,5)21(25)24(18)12-11-15(2)3/h7-10,13,15,23H,6,11-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXZGYZVHCOCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic sulfonamides. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H34N2O5SC_{25}H_{34}N_{2}O_{5}S, with a molecular weight of approximately 474.6 g/mol. The compound features a thiophene ring and a sulfonamide group, which are known for their biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC25H34N2O5S
Molecular Weight474.6 g/mol
Structural FeaturesThiophene ring, Sulfonamide group

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxazepine Core : Initial reactions involve creating the tetrahydrobenzo[b][1,4]oxazepine structure through cyclization.
  • Sulfonamide Coupling : The introduction of the thiophene and sulfonamide functionalities occurs via nucleophilic substitution reactions.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Properties

Studies have shown that this compound may possess anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation. In particular:

  • Mechanism of Action : It is believed that the compound interacts with key enzymes or receptors involved in tumor growth and survival pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

Enzyme TargetActivity
Carbonic AnhydraseInhibition observed
KinasesPotential inhibitor

Case Studies

  • In Vitro Studies : Research conducted on cell lines has demonstrated that the compound can reduce cell viability in various cancer types.
  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b][1,4]oxazepine Derivatives

The benzo[b][1,4]oxazepine core is a key pharmacophore in medicinal chemistry. Comparative analysis with ’s dihydrobenzazepine derivatives highlights shared synthetic strategies, such as the use of potassium carbonate and DMF for cyclization (Table 1). Substituents on the oxazepine ring significantly influence physicochemical properties. For example:

Compound Substituents Synthesis Method (Reference)
Target Compound 5-isopentyl, 3,3-dimethyl, 4-oxo Hypothetical: DMF, reflux (inferred)
5-Cyclopentyl-dihydrobenzazepine [6] 5-cyclopentyl, N-nosyl group DMF, K₂CO₃, thiophenol, 24h stirring

Sulfonamide-Containing Compounds

Sulfonamides are widely explored for antibacterial and enzyme-inhibitory activities. describes a sulfamethoxazole-derived compound synthesized via hydrazineyl-acetamide intermediates and phenylisocyanate coupling. Key comparisons include:

Compound (Reference) Sulfonamide Substituents Synthesis Conditions
Target Compound Thiophene-2-sulfonamide Hypothetical: Ethanol reflux, TLC monitoring
N-[5-methylisoxazol-3-yl] derivative [3] Phenylamino-thiadiazin groups Ethanol reflux, 4h, TLC monitoring

Lumping Strategy for Property Prediction

As per , compounds with similar scaffolds (e.g., sulfonamides or oxazepines) can be "lumped" to predict reactivity or toxicity. For instance:

  • Reactivity : The benzooxazepine-thiophene core may undergo similar oxidation pathways as other fused heterocycles.
  • Toxicity : Sulfonamide groups are associated with hypersensitivity risks, a trait shared across this class .

Research Implications and Data Gaps

Synthesis Optimization : Methods from and could be adapted for scalable production.

Biological Screening : Prioritize assays relevant to sulfonamide derivatives (e.g., carbonic anhydrase inhibition).

Computational Modeling : Use lumping strategies () to predict ADMET properties .

Q & A

Q. What are the key synthetic routes for this compound, and how can structural purity be ensured?

  • Methodological Answer: Synthesis involves multi-step organic reactions, including:
  • Step 1: Formation of the benzoxazepine core via cyclization of substituted ethanolamine derivatives under acidic conditions.
  • Step 2: Introduction of the thiophene-2-sulfonamide moiety via nucleophilic substitution or amide coupling reactions.
  • Purification: Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures.
  • Structural Confirmation: Use 1^1H/13^{13}C NMR for backbone verification, LC-MS for molecular weight validation, and IR spectroscopy to confirm sulfonamide (-SO2_2NH-) and carbonyl (-C=O) functional groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterization?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H NMR (DMSO-d6, 400 MHz) resolves aromatic protons (δ 6.8–7.5 ppm) and oxazepine methyl groups (δ 1.2–1.5 ppm). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and sulfonamide (δ 110–115 ppm) signals.
  • LC-MS: High-resolution ESI-MS in positive ion mode for exact mass determination (e.g., [M+H]+^+).
  • HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer: Prioritize in vitro assays based on structural analogs:
  • Antimicrobial: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (CLSI guidelines).
  • Anti-inflammatory: Inhibition of COX-2 enzyme (ELISA) or TNF-α production in LPS-stimulated macrophages.
  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s target binding affinity?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Dock the compound into target active sites (e.g., COX-2, kinases) using PDB structures. Prioritize poses with sulfonamide groups forming hydrogen bonds with catalytic residues.
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA).
  • QSAR: Correlate substituent effects (e.g., isopentyl chain length) with bioactivity using descriptors like logP and polar surface area .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Conduct ADME studies (e.g., hepatic microsomal stability, plasma protein binding).
  • Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation of the thiophene ring).
  • Tissue Distribution: Radiolabeled compound tracking via autoradiography in rodent models.
  • Dose Optimization: Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. What experimental design strategies improve synthetic yield and scalability?

  • Methodological Answer:
  • Design of Experiments (DoE): Apply factorial designs (e.g., 2k^k) to optimize reaction variables (temperature, catalyst loading, solvent ratio).
  • Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progression in real time.
  • Scale-Up Considerations: Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.